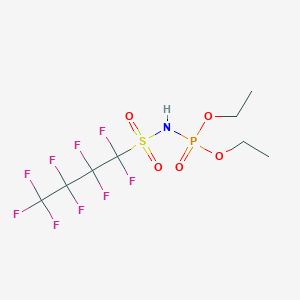
Diethyl N-(1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl)phosphoramidate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Diethyl N-(1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl)phosphoramidate is a specialized chemical compound known for its unique properties and applications in various fields of science and industry. This compound features a nonafluorobutane-1-sulfonyl group, which imparts significant stability and reactivity, making it valuable in synthetic chemistry and other applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of diethyl N-(1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl)phosphoramidate typically involves the reaction of diethyl phosphoramidate with 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl fluoride. The reaction is carried out under controlled conditions, often in the presence of a base such as triethylamine, to facilitate the nucleophilic substitution reaction.
Industrial Production Methods
On an industrial scale, the production of this compound involves the electrochemical fluorination of sulfolane to produce 1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl fluoride, which is then reacted with diethyl phosphoramidate. The process is optimized for high yield and purity, ensuring the compound’s suitability for various applications .
Analyse Des Réactions Chimiques
Types of Reactions
Diethyl N-(1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl)phosphoramidate undergoes several types of chemical reactions, including:
Nucleophilic Substitution: The compound can participate in nucleophilic substitution reactions due to the presence of the sulfonyl fluoride group.
Hydrolysis: It can be hydrolyzed under basic conditions to yield corresponding sulfonic acids and phosphoramidates.
Common Reagents and Conditions
Common reagents used in reactions with this compound include bases like triethylamine and nucleophiles such as amines and alcohols. The reactions are typically carried out under mild to moderate conditions to ensure high selectivity and yield .
Major Products
The major products formed from these reactions include sulfonamides, sulfonates, and phosphoramidates, depending on the specific nucleophile and reaction conditions employed .
Applications De Recherche Scientifique
Diethyl N-(1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl)phosphoramidate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of sulfonamides and sulfonates.
Biology: The compound is utilized in biochemical studies to modify proteins and other biomolecules.
Industry: The compound is used in the production of specialty chemicals and materials, including fluorinated surfactants and polymers
Mécanisme D'action
The mechanism of action of diethyl N-(1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl)phosphoramidate involves its ability to act as a strong electrophile due to the presence of the sulfonyl fluoride group. This electrophilicity allows it to react readily with nucleophiles, forming stable covalent bonds. The molecular targets and pathways involved in its action depend on the specific application and the nature of the nucleophiles it interacts with .
Comparaison Avec Des Composés Similaires
Similar Compounds
Trifluoromethanesulfonyl Fluoride: Another sulfonyl fluoride compound with similar reactivity but different steric and electronic properties.
Perfluorobutanesulfonyl Fluoride: A closely related compound with similar applications but differing in the length of the perfluorinated chain.
Uniqueness
Diethyl N-(1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonyl)phosphoramidate is unique due to its specific combination of a phosphoramidate group with a nonafluorobutane-1-sulfonyl group. This combination imparts distinct reactivity and stability, making it particularly valuable in applications requiring strong electrophiles and stable intermediates .
Propriétés
Numéro CAS |
181649-25-2 |
|---|---|
Formule moléculaire |
C8H11F9NO5PS |
Poids moléculaire |
435.20 g/mol |
Nom IUPAC |
N-diethoxyphosphoryl-1,1,2,2,3,3,4,4,4-nonafluorobutane-1-sulfonamide |
InChI |
InChI=1S/C8H11F9NO5PS/c1-3-22-24(19,23-4-2)18-25(20,21)8(16,17)6(11,12)5(9,10)7(13,14)15/h3-4H2,1-2H3,(H,18,19) |
Clé InChI |
NRTUZVCPVJDGHI-UHFFFAOYSA-N |
SMILES canonique |
CCOP(=O)(NS(=O)(=O)C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)OCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Ethyl [(propan-2-yl)selanyl]acetate](/img/structure/B12563819.png)
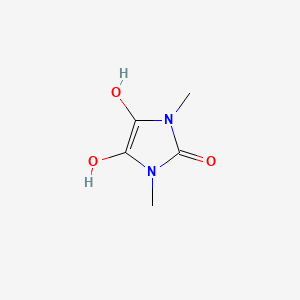
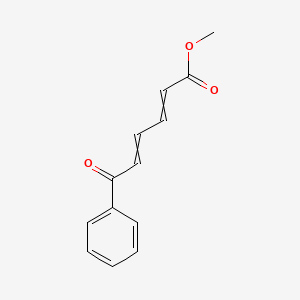
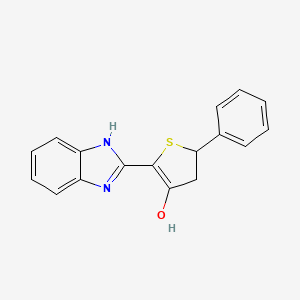
![4,4'-([1,1'-Biphenyl]-4,4'-diyl)di(oxane-2,6-dione)](/img/structure/B12563845.png)
![2-amino-7-methyl-4-(3-nitrophenyl)-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carbonitrile](/img/structure/B12563853.png)
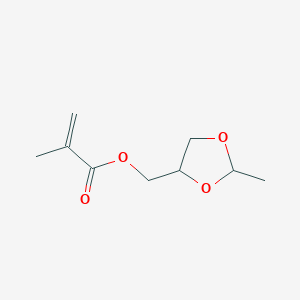
![2,2,2-Trifluoro-N-[(1R)-1-(naphthalen-2-yl)ethyl]acetamide](/img/structure/B12563864.png)
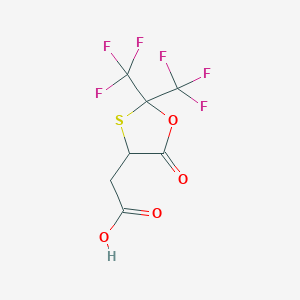
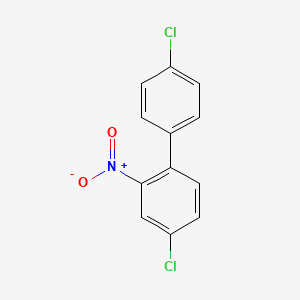
![N-Hydroxy-N''-[(4-methoxyphenyl)methyl]guanidine](/img/structure/B12563882.png)
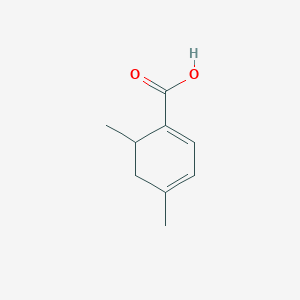
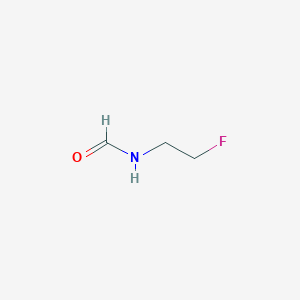
![4,8-Dimethyl-2-phenyl-1-oxaspiro[2.5]octane](/img/structure/B12563897.png)
